2'-epi-5-Deoxystrigol
Overview
Description
2’-epi-5-Deoxystrigol is a member of the strigolactone family, a group of carotenoid-derived terpenoid lactones. Strigolactones are plant hormones that play crucial roles in regulating plant growth and development, particularly in the rhizosphere. They are involved in the establishment of symbiotic relationships between plants and arbuscular mycorrhizal fungi, as well as in the germination of parasitic plants such as Striga and Orobanche .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-epi-5-Deoxystrigol typically involves the carotenoid biosynthetic pathway. The process begins with the cleavage of carotenoids by carotenoid cleavage dioxygenases to produce carlactone, which is then converted to 2’-epi-5-Deoxystrigol through a series of oxidation and cyclization reactions .
Industrial Production Methods: Industrial production of 2’-epi-5-Deoxystrigol is challenging due to its complex structure and low natural abundance. Current methods focus on optimizing the extraction from plant tissues and root exudates using organic solvents such as ethyl acetate and acetone, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: 2’-epi-5-Deoxystrigol undergoes various chemical reactions, including:
Oxidation: Conversion to other strigolactones or their derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different functional groups to modify its activity
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes.
Reduction: Uses reducing agents like sodium borohydride.
Substitution: Employs reagents such as halogens or alkylating agents.
Major Products:
Orobanchol: A hydroxylated derivative.
5-Deoxystrigol: A closely related strigolactone.
Scientific Research Applications
2’-epi-5-Deoxystrigol has several scientific research applications:
Chemistry: Used as a model compound to study strigolactone biosynthesis and signaling pathways.
Biology: Investigates its role in plant-microbe interactions and plant hormone regulation.
Medicine: Explores potential therapeutic applications due to its bioactive properties.
Industry: Utilized in agriculture to manage parasitic weeds and enhance crop productivity
Mechanism of Action
2’-epi-5-Deoxystrigol exerts its effects by binding to specific receptors in plants, such as the D14 protein, which is part of the α/β-fold hydrolase superfamily. This binding triggers a signaling cascade that regulates various physiological processes, including shoot branching inhibition and root development. The compound also interacts with other plant hormones like auxins and cytokinins to modulate plant growth and stress responses .
Comparison with Similar Compounds
Strigol: The first identified strigolactone.
Orobanchol: A hydroxylated derivative of 2’-epi-5-Deoxystrigol.
5-Deoxystrigol: A closely related strigolactone
Uniqueness: 2’-epi-5-Deoxystrigol is unique due to its specific stereochemistry, which influences its biological activity and receptor binding affinity. This distinct structure allows it to play specialized roles in plant signaling and development .
Properties
IUPAC Name |
(3E,3aR,8bS)-8,8-dimethyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14+,16+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUQXRFEBHUBA-MDVYPADHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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